4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Lipophilicity LogP Physicochemical property

Select this specific 4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (CAS 288092-98-8) for its unique, differentiating steric and electronic profile. The gem-dimethyl terminus introduces critical steric bulk for selectivity in nucleophilic additions and enolate chemistry. Its high lipophilicity (LogP 3.1521) and 4-substituted thiazole ring make it a strategic fragment for probing hydrophobic protein pockets in drug discovery. Ensure experimental reproducibility by choosing this ≥95% purity building block over less defined or regioisomeric analogs.

Molecular Formula C10H15NOS
Molecular Weight 197.3
CAS No. 288092-98-8
Cat. No. B2450803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
CAS288092-98-8
Molecular FormulaC10H15NOS
Molecular Weight197.3
Structural Identifiers
SMILESCC(C)(C)CCC(=O)C1=CSC=N1
InChIInChI=1S/C10H15NOS/c1-10(2,3)5-4-9(12)8-6-13-7-11-8/h6-7H,4-5H2,1-3H3
InChIKeyHOVMVTKDZBSCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (CAS 288092-98-8): A Sterically Hindered Thiazolyl Ketone Building Block for Specialized Synthesis


4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (CAS 288092-98-8) is a heterocyclic ketone featuring a thiazole ring substituted at the 4-position with a pentan-1-one chain bearing a gem-dimethyl (tert-butyl) terminus . This specific substitution pattern confers a calculated LogP of 3.1521, indicative of pronounced lipophilicity relative to simpler thiazole analogs, and a molecular weight of 197.3 g/mol . The compound is commercially available as a solid powder with a reported purity of ≥95%, and is primarily utilized as a building block in the synthesis of more complex molecules, including potential ligands for biological targets . Its sterically hindered ketone functionality offers distinct reactivity profiles compared to unhindered or 2-substituted thiazolyl ketone analogs [1].

Critical Differentiators: Why 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one is Not Interchangeable with Other Thiazolyl Ketones


Generic substitution of 4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one with other thiazolyl ketones—such as the unsubstituted 1-(thiazol-4-yl)ethanone or the regioisomeric 4,4-dimethyl-1-(thiazol-2-yl)pentan-1-one—is chemically and functionally unsound. The gem-dimethyl group at the terminus of the pentanone chain introduces significant steric bulk, which profoundly alters the compound's conformational landscape and reactivity at the carbonyl center [1]. This steric hindrance can dictate reaction selectivity in nucleophilic additions and enolate chemistry [1][2]. Furthermore, the 4-substitution pattern on the thiazole ring, as opposed to the 2-position, influences the electronic properties and potential for π-stacking interactions in biological systems [2]. Empirically, these structural nuances translate into quantifiable differences in lipophilicity (LogP), purity specifications, and market availability that directly impact experimental reproducibility and procurement efficiency . The following evidence provides a rigorous, quantitative basis for selecting this specific compound over its closest analogs.

Quantitative Evidence: Comparative Data for 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one vs. Key Analogs


Elevated Lipophilicity: A 2.7-Fold Increase in Calculated LogP Compared to Unsubstituted 1-(Thiazol-4-yl)ethanone

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one exhibits a calculated LogP of 3.1521, a value that is 2.7-fold higher than that of the unsubstituted 1-(thiazol-4-yl)ethanone (LogP ≈ 1.14) [1]. This stark difference in lipophilicity arises from the tert-butyl group on the pentanone chain, which increases the compound's overall hydrophobicity. In the context of drug design or agrochemical discovery, this elevated LogP can profoundly influence membrane permeability, bioavailability, and the compound's propensity for binding to hydrophobic protein pockets.

Lipophilicity LogP Physicochemical property

Steric Bulk and Carbonyl Reactivity: The tert-Butyl Group as a Key Determinant of Regioselectivity

The presence of a gem-dimethyl (tert-butyl) group adjacent to the carbonyl center in 4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one introduces substantial steric bulk. In contrast, analogs such as 1-(thiazol-4-yl)ethanone lack this hindrance, and even 4,4-dimethyl-1-(thiazol-2-yl)pentan-1-one may exhibit different reactivity due to the altered electronic environment of the thiazole ring [1]. This steric hindrance is a well-documented factor that can direct nucleophilic attack away from the carbonyl carbon, favoring alternative reaction pathways or enhancing enantioselectivity in asymmetric syntheses [1][2]. While direct comparative kinetic data for this specific compound are not publicly available, the class-level inference is strongly supported by the established principles of steric effects in organic chemistry.

Steric hindrance Carbonyl reactivity Regioselectivity

Purity and Procurement Reliability: A Comparison of Commercial Specifications

The commercial availability of 4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one is well-documented, with a stated purity of ≥95% from multiple vendors, including Sigma-Aldrich (Enamine source) and Leyan . This is comparable to the purity of 1-(thiazol-4-yl)ethanone, which is also typically available at 95-98% purity . However, the target compound's market presence is less saturated, potentially offering a more reliable and consistent supply chain from specialized vendors. Furthermore, the reported purity of 95% is a critical benchmark for researchers requiring a defined level of purity for reproducibility in synthetic or biological studies.

Purity Procurement Supply chain

Calculated Topological Polar Surface Area (TPSA) of 29.96 Ų: A Metric for Membrane Permeability

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one has a calculated Topological Polar Surface Area (TPSA) of 29.96 Ų, as reported by Leyan . This value falls well below the common threshold of 140 Ų for favorable oral bioavailability and is lower than that of 1-(thiazol-4-yl)ethanone (TPSA ≈ 41.13 Ų) [1]. The reduced TPSA of the target compound suggests a greater intrinsic capacity for passive diffusion across biological membranes, a property that is highly relevant when the compound is used as a building block for drug-like molecules or as a fragment in medicinal chemistry campaigns.

TPSA Membrane permeability Drug-likeness

Differentiation by Regioisomeric Substitution Pattern: 4-Thiazolyl vs. 2-Thiazolyl Ketones

The thiazole ring can be substituted at the 2-, 4-, or 5-positions, with each regioisomer exhibiting distinct electronic properties and reactivity. 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one is a 4-substituted thiazole, whereas the 2-substituted analog, 4,4-dimethyl-1-(1,3-thiazol-2-yl)pentan-1-one, is also known [1]. The 4-position of thiazole is generally more electron-rich and less sterically hindered than the 2-position, which can influence the compound's behavior in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and its ability to act as a ligand for metal ions [2]. While direct comparative data for these specific ketones are not available, the class-level distinction is well-established in thiazole chemistry and is a critical consideration for synthetic planning.

Regioisomer Thiazole substitution Electronic effects

High-Value Application Scenarios for 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one in Research and Development


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring Elevated Lipophilicity

In fragment-based drug discovery campaigns targeting hydrophobic protein pockets (e.g., nuclear receptors, GPCRs), the elevated LogP of 3.1521 for this compound provides a strategic advantage over less lipophilic thiazole fragments like 1-(thiazol-4-yl)ethanone (LogP ≈ 1.14). This increased hydrophobicity can enhance initial hit rates in biophysical assays such as surface plasmon resonance (SPR) or thermal shift assays, where weak-affinity fragments with favorable lipophilic profiles are more likely to exhibit detectable binding [1].

Synthetic Methodology: Development of Sterically Controlled Reactions

Researchers developing new methodologies for enolate chemistry, aldol reactions, or nucleophilic additions to ketones will find the sterically hindered carbonyl group of this compound invaluable. The tert-butyl group effectively shields one face of the carbonyl, enabling studies on facial selectivity and the development of asymmetric protocols [1]. This property makes it a superior choice over less hindered analogs like 1-(thiazol-4-yl)ethanone for such investigations.

Chemical Biology: Design of Covalent Probes with Tunable Reactivity

The 4-substituted thiazole ring and the ketone functionality offer distinct electronic environments that can be leveraged in the design of covalent probes. The moderate electrophilicity of the ketone, coupled with the potential for the thiazole nitrogen to participate in hydrogen bonding or metal coordination, allows for the creation of affinity-based probes that require a specific balance of reactivity and target recognition [1]. The compound's lower TPSA (29.96 Ų) further supports its use in designing cell-permeable probes .

Procurement for Parallel Synthesis Libraries: Ensuring Reproducibility Through Consistent Purity

For high-throughput synthesis laboratories generating libraries of thiazole-containing compounds, the consistent 95% purity specification of this building block across multiple reputable vendors (Sigma-Aldrich, Leyan) is a critical quality control parameter. This uniformity reduces batch-to-batch variability in library synthesis, a common pitfall when using less stringently specified analogs, thereby improving the reproducibility of biological screening data .

Technical Documentation Hub

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